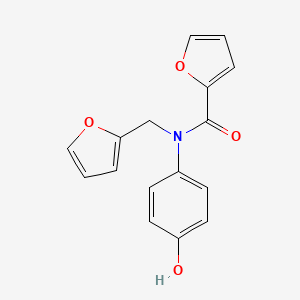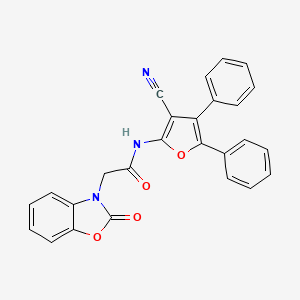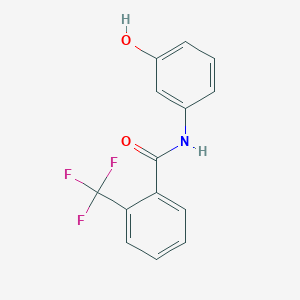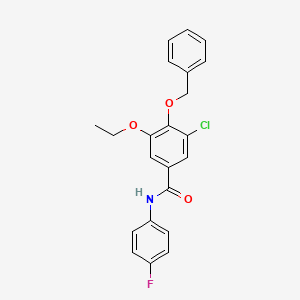
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamide
説明
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamide, also known as Pifithrin-α, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in various research applications. This compound is known to inhibit the p53 protein, which plays a crucial role in regulating cell growth and preventing the formation of tumors.
作用機序
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα inhibits the transcriptional activity of p53 by binding to its DNA-binding domain and preventing its binding to DNA. This prevents the expression of p53 target genes involved in cell cycle regulation, DNA repair, and apoptosis. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα has also been shown to induce the degradation of p53 protein by inhibiting its interaction with MDM2, a protein that plays a crucial role in regulating p53 stability.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the function of p53. It has also been shown to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα has been shown to protect neurons from oxidative stress and to prevent neuronal cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high stability. It has been extensively studied and has a well-established mechanism of action. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα has also been shown to have low toxicity and is well-tolerated in animal studies. However, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα also has some limitations. It has low solubility in water and requires the use of organic solvents for in vitro experiments. It also has poor bioavailability and requires high doses for in vivo experiments.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα. One direction is to develop more potent and selective inhibitors of p53 that can be used for cancer therapy. Another direction is to study the effect of p53 inhibition on other cellular processes, such as autophagy and metabolism. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα has also been shown to have neuroprotective effects, and future research could focus on its potential for treating neurodegenerative diseases. Finally, future research could focus on improving the bioavailability and solubility of N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα for in vivo experiments.
Conclusion:
In conclusion, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in various research applications. It has been extensively studied for its role in inhibiting the function of p53 and has been shown to have a wide range of biochemical and physiological effects. Although N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα has some limitations, it has several advantages for lab experiments. Future research on N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα could lead to the development of new cancer therapies and treatments for neurodegenerative diseases.
科学的研究の応用
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα has been extensively used in scientific research to study the role of p53 protein in various cellular processes. It has been shown to inhibit the transcriptional activity of p53 and prevent its binding to DNA, thereby inhibiting its function as a tumor suppressor. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-furamideα has been used to study the role of p53 in apoptosis, DNA damage response, and cell cycle regulation. It has also been used to study the effect of p53 inhibition on cancer cells and to develop new cancer therapies.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-13-7-5-12(6-8-13)17(11-14-3-1-9-20-14)16(19)15-4-2-10-21-15/h1-10,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSNJHAFSCQKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(C2=CC=C(C=C2)O)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyphenyl)-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3502720.png)
![7-(2-fluorobenzyl)-8-[(3-methoxybenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3502729.png)
![ethyl 4-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3502730.png)
![N-cyclohexyl-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3502732.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B3502739.png)
![N-(2-fluorophenyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3502740.png)
![N-(tert-butyl)-2-(5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B3502745.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3502765.png)
![ethyl 2-{[(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3502779.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3502787.png)

![3-chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3502810.png)
